tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate
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Overview
Description
Tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate is an organic compound that belongs to the class of carbamates It features a pyrazole ring substituted with a nitro group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate typically involves multiple steps starting from commercially available precursors. One common route includes the following steps:
Nitration: The nitration of 1-methyl-1H-pyrazole to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted under acidic or basic conditions to introduce different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Acids or bases, depending on the desired substitution.
Major Products
Reduction: Tert-butyl (1-methyl-5-amino-1H-pyrazol-4-yl)carbamate.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound can be used in the development of new pharmaceuticals. The nitro group can be reduced to an amino group, which can then be further modified to create bioactive molecules.
Industry
In the industry, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings that require the unique reactivity of the pyrazole ring and carbamate group.
Mechanism of Action
The mechanism of action of tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate depends on its application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, leading to a biological effect. The nitro group can be involved in redox reactions, while the carbamate group can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Tert-butyl (1-methyl-5-amino-1H-pyrazol-4-yl)carbamate:
Uniqueness
Tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate is unique due to the presence of both a nitro group and a carbamate group on the pyrazole ring. This combination of functional groups provides a unique reactivity profile, making it valuable for specific synthetic applications and potential biological activities.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl N-(1-methyl-5-nitropyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)11-6-5-10-12(4)7(6)13(15)16/h5H,1-4H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSDUMAXZXKPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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